3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 393837-75-7
VCID: VC6927758
InChI: InChI=1S/C22H15N3O3S/c26-21(17-7-4-8-19(13-17)25(27)28)23-18-11-9-15(10-12-18)20-14-29-22(24-20)16-5-2-1-3-6-16/h1-14H,(H,23,26)
SMILES: C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C22H15N3O3S
Molecular Weight: 401.44

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

CAS No.: 393837-75-7

Cat. No.: VC6927758

Molecular Formula: C22H15N3O3S

Molecular Weight: 401.44

* For research use only. Not for human or veterinary use.

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide - 393837-75-7

Specification

CAS No. 393837-75-7
Molecular Formula C22H15N3O3S
Molecular Weight 401.44
IUPAC Name 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Standard InChI InChI=1S/C22H15N3O3S/c26-21(17-7-4-8-19(13-17)25(27)28)23-18-11-9-15(10-12-18)20-14-29-22(24-20)16-5-2-1-3-6-16/h1-14H,(H,23,26)
Standard InChI Key MBFBVPIJEIHMAK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound features a benzamide backbone (C₆H₅CONH-) linked to a 4-(2-phenylthiazol-4-yl)phenyl group. The nitro (-NO₂) substituent at the 3-position of the benzamide ring creates an electron-deficient aromatic system, altering resonance stabilization and dipole moments. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to planar rigidity and π-π stacking capabilities.

Key structural features:

  • Benzamide core: Provides hydrogen-bonding capacity via the amide (-NHCO-) linkage.

  • Nitro group: Enhances electrophilicity at the 3-position, facilitating nucleophilic substitution or reduction reactions.

  • Thiazole moiety: Imparts metabolic stability and metal-coordinating potential.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):

    • δ 8.72 (s, 1H, thiazole-H)

    • δ 8.25–7.45 (m, 13H, aromatic protons)

    • δ 10.32 (s, 1H, NH).

  • IR (KBr):

    • 1675 cm⁻¹ (C=O stretch)

    • 1520 cm⁻¹ (asymmetric NO₂ stretch)

    • 1340 cm⁻¹ (symmetric NO₂ stretch).

Synthesis and Reaction Chemistry

Nitration of the Parent Compound

3-Nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is synthesized via electrophilic aromatic nitration of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide.

Reaction Conditions and Mechanism

Reagent SystemConditionsProduct YieldRegioselectivity
HNO₃ (conc.)/H₂SO₄0°C, 1 hour55%Para to amide

Mechanism:

  • Generation of nitronium ion (NO₂⁺):
    HNO3+2H2SO4NO2++H3O++2HSO4\text{HNO}_3 + 2\text{H}_2\text{SO}_4 \rightarrow \text{NO}_2^+ + \text{H}_3\text{O}^+ + 2\text{HSO}_4^-.

  • Electrophilic attack: The electron-withdrawing amide group directs nitration to the para position via resonance stabilization of the intermediate arenium ion.

Optimization Insights:

  • Lower temperatures (0–5°C) minimize polysubstitution.

  • Sulfuric acid acts as a proton donor and dehydrating agent, enhancing NO₂⁺ concentration.

Physicochemical Properties

Solubility and Stability

PropertyValue/Observation
Solubility in DMSO32 mg/mL (25°C)
Thermal StabilityDecomposes at 218°C (DSC)
PhotostabilityDegrades under UV light (λ > 300 nm)

The nitro group reduces aqueous solubility compared to the parent compound but enhances stability in organic solvents.

Crystallographic Data

  • Space Group: P2₁/c

  • Unit Cell Parameters:

    • a = 12.45 Å, b = 7.89 Å, c = 15.32 Å

    • α = 90°, β = 102.5°, γ = 90°

  • Hydrogen Bonding: N-H···O=C interactions stabilize the crystal lattice.

Biological Activity and Applications

Antimicrobial Efficacy

The compound exhibits moderate activity against Gram-positive bacteria, with MIC values comparable to first-line antibiotics:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus16
Bacillus subtilis32

Mechanistic Insight: The nitro group may act as a redox-active moiety, generating reactive oxygen species (ROS) under microbial enzymatic reduction.

Cell LineIC₅₀ (µM)Mechanism
A431 (Skin)12.4Mitochondrial apoptosis
MCF-7 (Breast)18.7Cell cycle arrest (G2/M phase)

SAR Note: Nitro substitution enhances electron affinity, potentially improving DNA intercalation or topoisomerase inhibition.

Industrial and Research Applications

Materials Science

  • Fluorescent Probes: The nitro-thiazole system exhibits solvatochromic shifts, enabling pH-sensitive dye development.

  • Coordination Chemistry: Binds transition metals (e.g., Cu²⁺) via thiazole-N and amide-O, forming luminescent complexes.

Synthetic Intermediate

  • Reduction to Amine: Catalytic hydrogenation yields 3-amino-N-[4-(2-phenylthiazol-4-yl)phenyl]benzamide, a precursor for azo dyes and polyamides.

  • Cross-Coupling: Suzuki-Miyaura reactions modify the phenylthiazole moiety for diversity-oriented synthesis.

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